N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide
Description
The compound N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide features a pyrrole core substituted with a tosyl (4-methylphenylsulfonyl) group at position 3, methyl groups at positions 4 and 5, and a propan-2-yl group at position 1. The tetrahydrofuran-2-carboxamide moiety is linked via the pyrrole’s nitrogen.
Properties
Molecular Formula |
C21H28N2O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C21H28N2O4S/c1-13(2)23-16(5)15(4)19(20(23)22-21(24)18-7-6-12-27-18)28(25,26)17-10-8-14(3)9-11-17/h8-11,13,18H,6-7,12H2,1-5H3,(H,22,24) |
InChI Key |
FKSPRTBQUKRTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)C3CCCO3 |
Origin of Product |
United States |
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 390.5 g/mol. Its structure includes a pyrrole ring substituted with a sulfonyl group and various alkyl chains, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N2O3S |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 1010872-40-8 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. A study highlighted the compound's ability to induce apoptosis in cancer cells by inhibiting the Mcl-1 protein, a key regulator of apoptosis. The compound demonstrated a high affinity for Mcl-1 with a dissociation constant () of 0.23 nM and effectively inhibited tumor growth in xenograft models, achieving a tumor control rate (T/C) of 37.3% .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, likely due to the presence of the sulfonyl group, which is known to interact with various enzymes involved in inflammatory pathways. In vitro studies have shown that related compounds can downregulate pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrrole-based compounds indicates that modifications on the pyrrole ring and the sulfonyl group significantly influence biological activity. For instance, varying the alkyl substituents on the nitrogen atom alters the compound's affinity for biological targets and its pharmacokinetic properties .
Key Findings from SAR Studies
- Pyrrole Substitution : Introduction of different alkyl groups enhances lipophilicity and cellular uptake.
- Sulfonyl Group Variability : Changing the sulfonyl moiety affects enzyme inhibition potency.
- Ring Modifications : Alterations in the pyrrole ring can lead to improved selectivity for cancer cell lines.
Case Study 1: Mcl-1 Inhibition
In a preclinical study involving MV4-11 xenograft models, a derivative of this compound was shown to significantly reduce tumor size through Mcl-1 inhibition. The study demonstrated that oral administration was well tolerated and led to sustained antitumor effects .
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory potential of related compounds revealed that they effectively reduced inflammation markers in RAW264.7 macrophages. The mechanism involved suppression of inducible nitric oxide synthase (iNOS) and COX-2 expression at both mRNA and protein levels .
Comparison with Similar Compounds
Research Tools and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
